

Introduction to (4-benzylmorpholin-2-yl)methanol and its Spectroscopic Analysis

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Compound of Interest

Compound Name: (4-Benzylmorpholin-2-yl)methanol

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(4-benzylmorpholin-2-yl)methanol is a substituted morpholine derivative featuring a benzyl group attached to the nitrogen atom and a hydroxymethyl group at the C2 position. The morpholine ring is a common scaffold in medicinal chemistry, making the structural elucidation of its derivatives crucial for drug discovery and development.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemistry of individual protons (^1H NMR) and carbon atoms (^{13}C NMR).[2][3]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the ^1H and ^{13}C NMR analysis of **(4-benzylmorpholin-2-yl)methanol**. It provides a detailed prediction of the NMR spectra, step-by-step protocols for sample preparation and data acquisition, and an explanation of how advanced NMR techniques can be used for unambiguous structural confirmation.

Part 1: Predicted Spectral Analysis and Interpretation

A thorough understanding of the expected NMR spectra is the first step in structural verification. The predictions herein are based on established principles of chemical shifts, spin-spin coupling, and data from analogous N-substituted morpholine and benzyl compounds.[4][5]

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of **(4-benzylmorpholin-2-yl)methanol** are numbered as shown in the diagram below. This numbering scheme will be used throughout this guide.

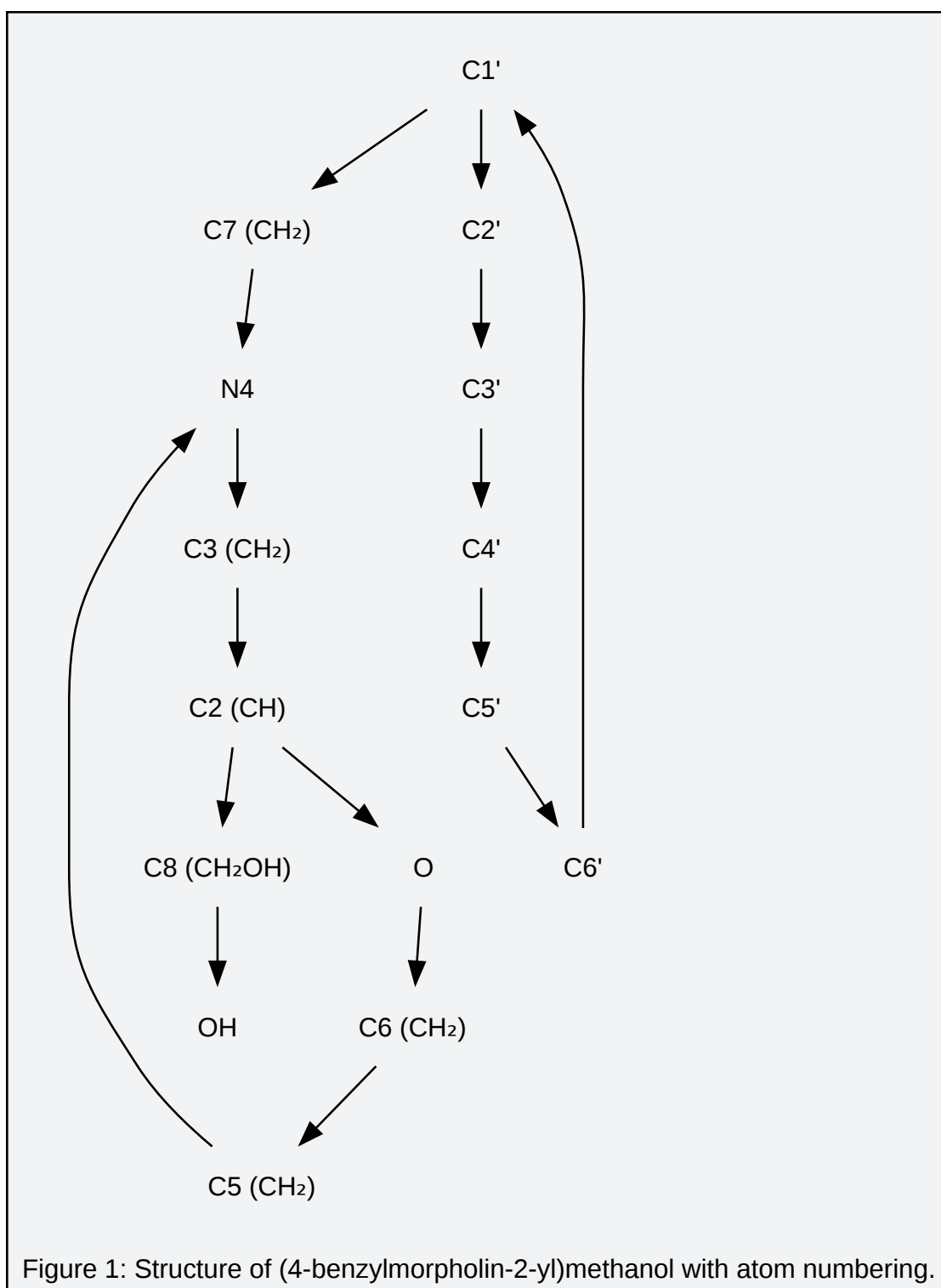


Figure 1: Structure of (4-benzylmorpholin-2-yl)methanol with atom numbering.

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Caption: Diagram of key expected ^1H - ^1H COSY correlations.

Part 2: Experimental Protocols

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data.

Protocol 1: Sample Preparation

A properly prepared sample is fundamental to acquiring a high-resolution spectrum. The sample should be a homogeneous solution, free of any solid particles or paramagnetic impurities. [6] Materials:

- **(4-benzylmorpholin-2-yl)methanol** sample (5-10 mg for ^1H , 15-25 mg for ^{13}C)
- High-quality 5 mm NMR tube and cap [6]* Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- [7]* Pasteur pipette with a small plug of glass wool or a syringe filter * Vortex mixer

Procedure:

- Weighing: Accurately weigh the required amount of the purified sample and place it in a clean, dry vial.
- Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl_3 is a common choice for many organic molecules as it is relatively inexpensive and dissolves a wide range of compounds. [8][9] Its residual proton peak at ~ 7.26 ppm should be noted as it may overlap with the aromatic signals. [8]3. Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. [6][10] Vortex the vial until the sample is completely dissolved.
- Filtration: To remove any particulate matter that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution. Draw the solution into a Pasteur pipette containing a tight plug of glass wool and carefully transfer it into the NMR tube.
- Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top. [10]

Protocol 2: NMR Data Acquisition

The following are general parameters for a modern 400-600 MHz NMR spectrometer. Specific parameters may need to be optimized for the instrument in use.

^1H NMR Acquisition:

- Experiment: Standard 1D proton experiment.
- Pulse Angle: 30-45 degrees (to allow for faster repetition).
- Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
- Acquisition Time: 2-4 seconds.
- Relaxation Delay (d1): 1-2 seconds.
- Number of Scans: 8-16 scans (adjust based on sample concentration).

$^{13}\text{C}\{^1\text{H}\}$ and DEPT-135 NMR Acquisition:

- Experiment: Proton-decoupled carbon experiment (for ^{13}C) and DEPT-135 pulse sequence.
- Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 128-1024 scans (or more, as ^{13}C is much less sensitive than ^1H).

Data Processing Workflow

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the final spectrum.

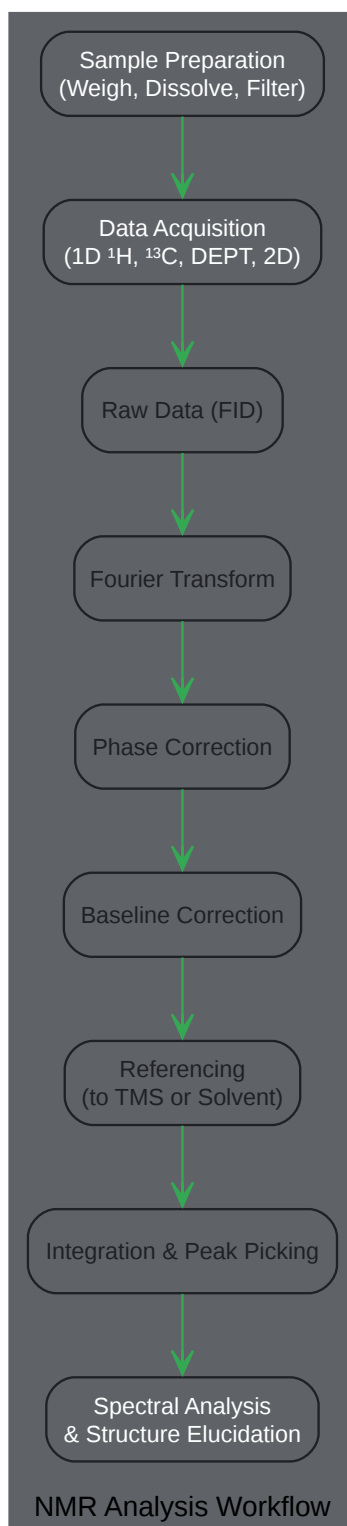


Figure 3: General experimental workflow for NMR analysis.

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Caption: Workflow for NMR analysis of **(4-benzylmorpholin-2-yl)methanol**.

- **Fourier Transformation (FT):** The time-domain FID signal is converted into a frequency-domain spectrum.
- **Phase Correction:** The transformed spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
- **Baseline Correction:** The baseline of the spectrum is corrected to be flat and at zero intensity.
- **Referencing:** The chemical shift axis (ppm) is calibrated. This is typically done by setting the signal for an internal standard like Tetramethylsilane (TMS) to 0 ppm, or by referencing the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C). [11][12]5.
- **Integration and Peak Picking:** The area under each peak in the ^1H spectrum is integrated to determine the relative ratio of protons. Peaks are picked and their chemical shifts are recorded.

Conclusion

This technical guide provides a detailed framework for the ^1H and ^{13}C NMR analysis of **(4-benzylmorpholin-2-yl)methanol**. The predicted spectral data, coupled with the comprehensive experimental and data processing protocols, offers a valuable resource for the structural characterization and quality control of this compound. By employing a combination of 1D (^1H , ^{13}C , DEPT-135) and 2D (COSY, HSQC) NMR experiments, researchers can achieve an unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure with a high degree of confidence.

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